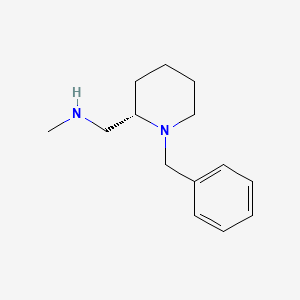

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2S)-1-benzylpiperidin-2-yl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZRIGOKXUQEC-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetic Profiling of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine: A Strategic Framework for a Novel Chemical Entity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity (NCE) from discovery to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic characterization of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, a disubstituted piperidine derivative. As a compound with limited publicly available biological data, it serves as a model for establishing the foundational Absorption, Distribution, Metabolism, and Excretion (ADME) properties that are critical for informed decision-making in drug development. This document, written from the perspective of a Senior Application Scientist, eschews a rigid template in favor of a logical, causality-driven narrative. It details the strategic selection and execution of essential in vitro assays and a foundational in vivo rodent PK study, emphasizing the integration of data to build a cohesive profile. Every protocol is designed as a self-validating system, grounded in authoritative standards to ensure scientific integrity and regulatory alignment.

Introduction: Defining the Mission

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a small molecule with a molecular weight of 218.34 g/mol [1]. The structure, featuring a benzylpiperidine core, is present in various biologically active compounds, suggesting potential interactions with central nervous system targets or other biological pathways[2][3]. Before committing significant resources to efficacy and safety studies, it is imperative to understand how the body acts on this compound. Pharmacokinetics, the study of ADME, provides this critical insight.[4][5] An early and robust PK profile allows for the optimization of chemical structures, prediction of human pharmacokinetics, and the design of safe and effective dosing regimens for later clinical trials.[4][6]

This guide outlines the logical progression of experiments designed to build this profile, starting with high-throughput in vitro assays to assess specific ADME liabilities and culminating in an integrated in vivo study to observe the compound's behavior in a whole organism.

The Strategic Workflow of Pharmacokinetic Profiling

The process of PK profiling is a systematic investigation. We begin with rapid, cost-effective in vitro assays to flag potential issues like poor metabolic stability or low permeability.[7][8] Favorable results from these assays provide the confidence to proceed to more complex and resource-intensive in vivo studies. This integrated approach ensures that decisions are data-driven at every stage.

Caption: Integrated workflow for pharmacokinetic profiling.

Foundational In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early PK assessment, providing crucial data on a compound's intrinsic properties.[9] They are designed to isolate and evaluate individual processes that collectively determine the overall pharmacokinetic behavior in vivo.

Metabolic Stability Assessment

Metabolic stability provides a measure of a compound's susceptibility to metabolism, primarily by liver enzymes.[10] This is a critical parameter, as rapid metabolism can lead to low systemic exposure and short duration of action. The assay uses liver microsomes, which contain Phase I (e.g., Cytochrome P450) enzymes, to predict a compound's intrinsic clearance.[11][12]

Experimental Protocol: Microsomal Stability Assay

-

Preparation: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13]

-

Compound Addition: Prepare a working solution of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine at 1 µM in the phosphate buffer.

-

Initiation of Reaction: Pre-warm the microsome and compound solutions at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[14]

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

-

Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14] This step also precipitates the proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining compound, is transferred for analysis.

-

Quantification: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][15]

Data Presentation & Interpretation

The percentage of the compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

| Time (min) | % Compound Remaining (with NADPH) | % Compound Remaining (without NADPH) |

| 0 | 100 | 100 |

| 5 | 85 | 99 |

| 15 | 60 | 98 |

| 30 | 35 | 97 |

| 45 | 18 | 96 |

| 60 | 9 | 95 |

| Table 1: Example Metabolic Stability Data. |

-

Intrinsic Clearance (CLint) Calculation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[14]

-

Interpretation: A short half-life (<30 min) and high CLint suggest the compound is rapidly metabolized and may have low oral bioavailability and require frequent dosing.

Plasma Protein Binding (PPB) Determination

Only the unbound ("free") fraction of a drug is pharmacologically active and available for metabolism and excretion.[16] Therefore, determining the extent of plasma protein binding is essential for interpreting PK and pharmacodynamic (PD) data. Equilibrium dialysis is considered the gold standard method for this assessment.[16][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Compound Preparation: Spike pooled human plasma with (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine to a final concentration of 1 µM. The final solvent concentration should be <1% to avoid protein denaturation.[16]

-

Device Setup: Add the spiked plasma to one chamber of a RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber. The chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows the free drug to pass through but retains proteins and the protein-bound drug.[17]

-

Equilibration: Seal the device and incubate at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium.[18]

-

Sampling: After incubation, collect samples from both the plasma and buffer chambers.

-

Matrix Matching & Analysis: To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. This ensures both samples have the same matrix composition for analysis. Concentrations in both chambers are determined by LC-MS/MS.[16]

Data Presentation & Interpretation

| Parameter | Value |

| Concentration in Buffer Chamber (C_buffer) | 0.15 µM |

| Concentration in Plasma Chamber (C_plasma) | 1.0 µM |

| Fraction Unbound (fu) | 0.15 |

| % Bound | 85% |

| Table 2: Example Plasma Protein Binding Data. |

-

Calculations:

-

Fraction Unbound (fu) = C_buffer / C_plasma

-

% Bound = (1 - fu) * 100

-

-

Interpretation: High binding (>99%) can limit drug distribution and may be a risk for drug-drug interactions. Moderate binding (80-95%) is common for many drugs. Low binding (<50%) results in a larger fraction of the drug being available for its therapeutic effect and clearance.[19]

Intestinal Permeability Evaluation

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[20][21] Caco-2 cells, derived from a human colon carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, mimicking the intestinal barrier.[22]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with robust tight junctions.[23]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) to be used in the assay.[24]

-

Transport Study (A to B): The test compound is added to the apical (A) side (representing the gut lumen), and the appearance of the compound on the basolateral (B) side (representing the blood) is measured over time (e.g., 2 hours).[22]

-

Transport Study (B to A): In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured. This reverse transport direction is used to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[22]

-

Sampling and Analysis: At the end of the incubation period, samples are taken from both donor and receiver compartments and analyzed by LC-MS/MS.[23]

Data Presentation & Interpretation

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.

| Direction | Papp (x 10⁻⁶ cm/s) |

| Apical to Basolateral (A→B) | 8.5 |

| Basolateral to Apical (B→A) | 18.2 |

| Efflux Ratio (ER) | 2.14 |

| Table 3: Example Caco-2 Permeability Data. |

-

Papp Calculation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Efflux Ratio (ER) Calculation: ER = Papp (B→A) / Papp (A→B)

-

Interpretation:

-

High Permeability: Papp (A→B) > 5 x 10⁻⁶ cm/s suggests good potential for oral absorption.

-

Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s suggests poor absorption.

-

Potential Efflux: An Efflux Ratio > 2 indicates the compound may be actively pumped out of cells by transporters like P-gp, which can limit oral bioavailability.[9]

-

In Vivo Pharmacokinetic Characterization

While in vitro assays are predictive, an in vivo study is essential to understand how ADME processes are integrated in a living system.[25] A rodent PK study is a standard first step to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[26][27]

Study Design and Execution

A well-designed study is crucial for generating reliable data. This typically involves administering the compound by both intravenous (IV) and oral (PO) routes to different groups of animals.

-

Animal Model: Sprague-Dawley rats are commonly used. Animals should be acclimated for at least one week before the study.[27]

-

Grouping:

-

Group 1 (IV): n = 3-6 rats. A low dose (e.g., 1-2 mg/kg) is administered as a bolus injection into a cannulated vein (e.g., jugular).[27] The IV route ensures 100% bioavailability and is used to determine systemic clearance and volume of distribution.

-

Group 2 (PO): n = 3-6 rats. A higher dose (e.g., 10 mg/kg) is administered by oral gavage.[27] This group is used to assess oral absorption and bioavailability.

-

-

Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated artery or using microsampling techniques.[28] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.

Caption: Workflow for a rodent in vivo pharmacokinetic study.

Bioanalytical Method Validation (LC-MS/MS)

The accurate quantification of the drug in plasma is the analytical foundation of the PK study. A robust and validated LC-MS/MS method is required.[29][30] LC-MS/MS offers high sensitivity and selectivity, which is essential for measuring the low concentrations of a drug often found in biological matrices.[15] Method validation should be performed in accordance with regulatory guidelines (e.g., FDA, ICH) and assess parameters like accuracy, precision, linearity, selectivity, and stability.[6][31]

Pharmacokinetic Data Analysis

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[28]

Key Pharmacokinetic Parameters

| Parameter | Description | IV Route | PO Route |

| AUC (Area Under the Curve) | Total drug exposure over time | AUC_iv | AUC_po |

| CL (Clearance) | Volume of plasma cleared of drug per unit time | CL = Dose_iv / AUC_iv | - |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Vd = CL / λz | - |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half | t½ = 0.693 / λz | t½ = 0.693 / λz |

| Cmax | Maximum observed plasma concentration | - | Cmax |

| Tmax | Time at which Cmax is observed | - | Tmax |

| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation | - | F% = (AUC_po/AUC_iv) * (Dose_iv/Dose_po) * 100 |

| Table 4: Primary Pharmacokinetic Parameters. |

Integrated Pharmacokinetic Assessment

The ultimate goal is to synthesize all collected data into a cohesive narrative that guides the next steps.

-

Connecting In Vitro to In Vivo : Does the high in vitro intrinsic clearance translate to high systemic clearance in vivo? Does the high in vitro permeability (Papp) and low efflux ratio result in good oral bioavailability (F%)? Discrepancies between in vitro and in vivo data can reveal important biological mechanisms (e.g., involvement of non-hepatic metabolism, active transport).

-

Building a Candidate Profile : An ideal oral drug candidate often exhibits:

-

High metabolic stability (long t½ in vitro)

-

Moderate plasma protein binding (fu > 1-5%)

-

High intestinal permeability (high Papp, low ER)

-

Good oral bioavailability in vivo (F% > 30%)

-

Clearance that is a low fraction of liver blood flow.

-

-

Informing Future Studies : The initial PK profile is foundational. It informs dose selection for toxicology and efficacy studies and provides the basis for more complex physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes.[9][32]

Conclusion

The pharmacokinetic profiling of a novel entity like (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a multi-faceted but logical process. By strategically employing a series of validated in vitro and in vivo methodologies, drug development teams can efficiently characterize a compound's ADME properties. This early, integrated understanding of pharmacokinetics is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that enables the selection of compounds with the highest probability of success in the clinic, ultimately accelerating the delivery of new, effective medicines to patients.

References

- Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved March 18, 2026.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved March 18, 2026.

- Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved March 18, 2026.

- Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 18, 2026.

- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved March 18, 2026.

- JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved March 18, 2026.

- MilliporeSigma. (n.d.).

- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. Retrieved March 18, 2026.

- Thermo Fisher Scientific. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Retrieved March 18, 2026.

- BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved March 18, 2026.

- BenchChem. (n.d.). Application Notes and Protocols: A Guide to Protein Binding Assays. Retrieved March 18, 2026.

- Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved March 18, 2026.

- Selvita. (n.d.). In Vitro ADME. Retrieved March 18, 2026.

- Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved March 18, 2026.

- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved March 18, 2026.

- BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved March 18, 2026.

- Springer Nature Experiments. (2004).

- protocols.io. (2025). In-vitro plasma protein binding. Retrieved March 18, 2026.

- QPS. (n.d.). Plasma Protein Binding. Retrieved March 18, 2026.

- MTTlab. (n.d.). Microsomal Stability Assay. Retrieved March 18, 2026.

- Bioanalysis Zone. (n.d.). LC-MS. Retrieved March 18, 2026.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved March 18, 2026.

- IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved March 18, 2026.

- LCGC International. (2021).

- Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved March 18, 2026.

- BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved March 18, 2026.

- Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved March 18, 2026.

- Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved March 18, 2026.

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved March 18, 2026.

- BenchChem. (n.d.).

- WuXi AppTec. (n.d.). Rodent PK Study - DMPK. Retrieved March 18, 2026.

- MilliporeSigma. (n.d.). 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved March 18, 2026.

- PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved March 18, 2026.

- PubChem. (n.d.). 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. Retrieved March 18, 2026.

- NextSDS. (n.d.). (1-benzylpiperidin-2-yl)

- AiFChem. (2025). 1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine. Retrieved March 18, 2026.

- U.S. Food and Drug Administration. (1987).

- BLD Pharm. (n.d.). 170701-98-1|(1-Benzylpiperidin-2-yl)methanamine. Retrieved March 18, 2026.

- PubChem. (n.d.). 1-Benzylpiperidine. Retrieved March 18, 2026.

- ResearchGate. (n.d.).

- U.S. Food and Drug Administration. (2019). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Retrieved March 18, 2026.

- U.S. Food and Drug Administration. (2021).

- BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved March 18, 2026.

- ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved March 18, 2026.

- MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved March 18, 2026.

- ResearchGate. (n.d.). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. Retrieved March 18, 2026.)-1-methylpiperidin -2-yl. Retrieved March 18, 2026.

Sources

- 1. 274671-67-9 | 1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine - AiFChem [aifchem.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. mdpi.com [mdpi.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. ppd.com [ppd.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. criver.com [criver.com]

- 9. selvita.com [selvita.com]

- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 11. Metabolic Stability Assays [merckmillipore.com]

- 12. mttlab.eu [mttlab.eu]

- 13. researchgate.net [researchgate.net]

- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. enamine.net [enamine.net]

- 18. qps.com [qps.com]

- 19. protocols.io [protocols.io]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 22. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 23. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 25. nuvisan.com [nuvisan.com]

- 26. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. parazapharma.com [parazapharma.com]

- 29. chromatographytoday.com [chromatographytoday.com]

- 30. labs.iqvia.com [labs.iqvia.com]

- 31. fda.gov [fda.gov]

- 32. Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry | FDA [fda.gov]

An In-Depth Technical Guide to In Vitro Receptor Binding Assays for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Abstract

This guide provides a comprehensive technical framework for characterizing the receptor binding profile of the novel compound, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine. Given its structural resemblance to known pharmacophores, this document outlines a strategic approach to identify and quantify its interactions with high-probability targets, primarily focusing on sigma receptors (σ1 and σ2) and monoamine transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET, and Serotonin Transporter - SERT). We will delve into the theoretical underpinnings of radioligand binding assays, provide detailed, field-proven protocols for robust and reproducible data generation, and discuss the critical aspects of data analysis and interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological fingerprint of this and structurally related compounds.

Introduction: Unveiling the Pharmacological Landscape

The compound (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine belongs to a chemical class—benzylpiperidines—that has been shown to interact with a range of central nervous system (CNS) targets. Specifically, the presence of a benzyl group attached to a piperidine ring is a common feature in ligands for sigma receptors and monoamine transporters.[1][2] Therefore, a primary objective in the preclinical assessment of this molecule is to comprehensively map its binding affinity and selectivity across these key protein families.

In vitro receptor binding assays are the gold standard for this initial characterization.[3][4] These assays are robust, sensitive, and allow for the determination of key quantitative parameters such as the equilibrium dissociation constant (Kd) and the inhibitory constant (Ki), which are critical measures of a ligand's binding affinity.[5][6] This guide will provide the necessary theoretical and practical knowledge to conduct these assays with scientific rigor.

The Cornerstone of Pharmacological Characterization: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[7] The basic principle involves the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be displaced by an unlabeled compound, such as our test compound, in a concentration-dependent manner. By quantifying the amount of radioligand displaced, we can determine the affinity of the test compound for the receptor.

There are two primary types of radioligand binding assays that will be central to our investigation:

-

Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3][6] This is a crucial first step to characterize the receptor system.

-

Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[3][7] This will be the primary method for characterizing (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine.

The success of any binding assay hinges on several critical factors, including the choice of radioligand, the preparation of the receptor source (e.g., cell membranes or tissue homogenates), and the optimization of assay conditions to ensure that binding has reached equilibrium.[8][9]

Strategic Target Selection and Assay Prioritization

Based on the chemical structure of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, the following targets are prioritized for initial screening:

-

Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: The benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors.[1][10] These receptors are implicated in a variety of neurological and psychiatric disorders, making them a high-priority target class.[11]

-

Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): These monoamine transporters are critical for regulating neurotransmitter levels in the synapse and are the targets for many psychostimulants and antidepressants.[12][13] The structural motifs within the test compound suggest a potential interaction with these transporters.

The following sections will provide detailed protocols for conducting competition binding assays for each of these targets.

Experimental Protocols: A Step-by-Step Guide

General Considerations for All Assays

-

Receptor Source: For initial screening, commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293-hDAT, CHO-hSERT) or tissue homogenates known to be rich in the target receptor (e.g., guinea pig brain for σ1 receptors, rat liver for σ2 receptors) are recommended.[10][11]

-

Membrane Preparation: A standardized protocol for membrane preparation is crucial for consistency. This typically involves cell harvesting, homogenization in a suitable buffer, and a series of centrifugation steps to isolate the membrane fraction containing the receptors.[14][15]

-

Determination of Protein Concentration: The protein concentration of the membrane preparation must be accurately determined (e.g., using a Bradford assay) to ensure that the same amount of receptor is used in each assay well.[15]

Protocol 1: Sigma-1 (σ1) Receptor Competition Binding Assay

-

Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for the σ1 receptor.

-

Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.[11]

-

Receptor Source: Guinea pig brain membrane homogenates.[10][11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol) for non-specific binding.[16]

-

50 µL of varying concentrations of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine (e.g., 0.1 nM to 10 µM).

-

-

Add 50 µL of [³H]-(+)-Pentazocine to all wells at a final concentration near its Kd (typically 1-5 nM).[11]

-

Add 100 µL of the guinea pig brain membrane preparation (e.g., 100-200 µg protein/well).

-

Incubate at 37°C for 90 minutes to reach equilibrium.[16]

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Protocol 2: Sigma-2 (σ2) Receptor Competition Binding Assay

-

Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for the σ2 receptor.

-

Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand.[10]

-

Important Note on Masking: Since [³H]-DTG binds to both σ1 and σ2 receptors, a "masking" agent is required to block its binding to σ1 receptors.[18] A high concentration of a selective σ1 ligand, such as (+)-pentazocine, is included in the assay.[16] However, it is crucial to be aware of the potential for the masking agent to interact with the σ2 site, which can complicate data interpretation.[18]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Follow the same setup as the σ1 assay, with the following modifications:

-

Incubate at room temperature for 120 minutes.[16]

-

Terminate and quantify as described for the σ1 assay.

-

Protocol 3: Dopamine Transporter (DAT) Competition Binding Assay

-

Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for DAT.

-

Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.[14]

-

Receptor Source: Membranes from cells stably expressing hDAT (e.g., HEK293-hDAT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[14]

-

Procedure:

-

Follow the general setup for competition binding assays.

-

Use [³H]WIN 35,428 as the radioligand (final concentration ~1-2 nM).[14]

-

For non-specific binding, use a known DAT inhibitor such as 10 µM GBR 12909.[14]

-

Use hDAT-expressing cell membranes (e.g., 20-50 µg protein/well).[14]

-

Incubate at 4°C for 2-3 hours.[14]

-

Terminate and quantify as previously described.

-

Protocol 4: Norepinephrine Transporter (NET) Competition Binding Assay

-

Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for NET.

-

Radioligand: [³H]Nisoxetine, a selective NET inhibitor.[19]

-

Receptor Source: Membranes from cells stably expressing hNET (e.g., HEK293-hNET).

-

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4. Note the higher NaCl concentration which is often required for optimal [³H]nisoxetine binding.[19]

-

Procedure:

-

Follow the general competition binding assay setup.

-

Use [³H]Nisoxetine as the radioligand (final concentration ~1-3 nM).

-

For non-specific binding, use a known NET inhibitor such as 10 µM Desipramine.[19]

-

Use hNET-expressing cell membranes.

-

Incubate at 4°C for 1-3 hours.[19]

-

Terminate and quantify as previously described.

-

Protocol 5: Serotonin Transporter (SERT) Competition Binding Assay

-

Objective: To determine the Ki of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine for SERT.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine, selective SERT inhibitors.

-

Receptor Source: Membranes from cells stably expressing hSERT (e.g., HEK293-hSERT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure:

-

Follow the general competition binding assay setup.

-

Use [³H]Citalopram as the radioligand (final concentration ~0.5-1 nM).

-

For non-specific binding, use a known SERT inhibitor such as 10 µM Fluoxetine.

-

Use hSERT-expressing cell membranes.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate and quantify as previously described.

-

Data Analysis and Interpretation: From Raw Counts to Meaningful Affinity

Calculating Specific Binding

For each concentration of the test compound, the specific binding is calculated as:

Specific Binding = Total Binding - Non-Specific Binding

Generating Competition Curves and Determining IC50

The specific binding data is then plotted against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve. Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]

Calculating the Inhibitory Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a true measure of the affinity of the test compound, the Ki value is calculated using the Cheng-Prusoff equation:[5]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Kd of the radioligand should be determined independently through saturation binding experiments under the same assay conditions.[6]

Summarizing and Interpreting the Data

The calculated Ki values for (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine at each target receptor should be summarized in a clear and concise table for easy comparison.

| Target Receptor | Radioligand | Ki (nM) |

| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Value |

| Sigma-2 (σ2) | [³H]-DTG | Value |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Value |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Value |

| Serotonin Transporter (SERT) | [³H]Citalopram | Value |

A lower Ki value indicates a higher binding affinity.[20] By comparing the Ki values across the different targets, a selectivity profile for the compound can be established. For example, a compound with a Ki of 10 nM for the σ1 receptor and >1000 nM for all other targets would be considered a selective σ1 receptor ligand.

Visualization of Experimental Workflow

To provide a clear visual representation of the experimental process, the following diagram illustrates the general workflow for a competition radioligand binding assay.

Sources

- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors | MDPI [mdpi.com]

- 2. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. multispaninc.com [multispaninc.com]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 [mdpi.com]

- 17. "New methodologies for in vitro analysis of binding and functional acti" by James A. Fishback [researchrepository.wvu.edu]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

A Comprehensive Preclinical Strategy for Evaluating the Toxicity Profile of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine in Animal Models

Executive Summary

The development of novel chemical entities, such as (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, a compound belonging to the benzylpiperidine class, necessitates a rigorous and systematic evaluation of its safety profile before human clinical trials can be initiated. This technical guide provides a comprehensive framework for establishing the toxicity profile of this compound in relevant animal models. We will delve into the strategic design and execution of a tiered series of toxicological studies, from acute to chronic exposure, including specialized assessments for genotoxicity, carcinogenicity, and reproductive toxicity. The causality behind each experimental choice is elucidated, and protocols are designed as self-validating systems to ensure data integrity and regulatory compliance. This document is intended for researchers, toxicologists, and drug development professionals tasked with navigating the preclinical safety assessment landscape.

Introduction: The Imperative for a Structured Toxicological Investigation

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, but modifications such as the benzyl group can significantly alter its pharmacological and toxicological properties. For instance, some piperidine compounds have been associated with central nervous system effects and potential cardiotoxicity.[1] Therefore, a bespoke, multi-faceted toxicological assessment is not merely a regulatory hurdle but a scientific necessity to characterize potential hazards to human health.[2][3]

This guide outlines a logical, progressive workflow for toxicity testing, beginning with single-dose acute studies and advancing to long-term repeated-dose and specialized assays. The overarching goal is to identify potential target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and understand the dose-response relationship of any adverse effects.[4]

Foundational Studies: Pharmacokinetics and Dose Range-Finding

Before initiating formal toxicity studies, a preliminary understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. These pharmacokinetic studies inform the selection of appropriate species, dose levels, and administration routes for subsequent toxicology assessments.

A dose range-finding (DRF) study is the first in-vivo step. This is a short-duration study with a wide range of doses, designed to identify the maximum tolerated dose (MTD) and select appropriate dose levels for longer-term studies. Typically, three to five dose levels are selected, aiming to establish a dose that produces overt toxicity, a dose with no observable effects, and several intermediate doses.

Acute Toxicity Assessment

Acute toxicity studies evaluate the adverse effects occurring within a short time after administration of a single dose of the substance.[5] The primary objectives are to determine the median lethal dose (LD50) and to identify signs of immediate toxicity and potential target organs.[6][7]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The UDP is a modern approach that minimizes animal usage while providing robust data.[8]

-

Species Selection: Wistar or Sprague-Dawley rats are commonly used. Both sexes should be included.

-

Housing: Animals are housed individually under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) and acclimatized for at least 5 days.

-

Dosing: A single animal is dosed with a starting dose (e.g., guided by the DRF study). The route of administration should be the intended clinical route, typically oral gavage.[5]

-

Observation: The animal is observed for 48 hours.

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal receives a lower dose.

-

-

Endpoint: The test continues until a stopping criterion is met (e.g., three reversals in outcome). The LD50 is then calculated using specialized software.

-

Clinical Observations: Animals are closely monitored for clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, changes in gait).[5] Observations are made frequently on the day of dosing (e.g., at 30 minutes, 1, 2, 4, and 6 hours) and daily thereafter for 14 days.[5]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[5]

Repeated-Dose Toxicity Studies

These studies are essential for evaluating the effects of longer-term exposure and are critical for supporting multi-dose clinical trials.[9] They are typically conducted in two species: a rodent (e.g., rat) and a non-rodent (e.g., beagle dog), as metabolic differences can lead to species-specific toxicities.[2]

Sub-chronic Toxicity (90-Day Study)

The 90-day study is a cornerstone of preclinical safety assessment, providing comprehensive data on potential target organs and dose-response relationships.[10][11]

-

Animal Model: Sprague-Dawley rats (10-20 per sex per group).

-

Study Design: At least three dose groups (low, mid, high) and a concurrent vehicle control group are used.[11] The high dose should elicit some evidence of toxicity but not mortality, while the low dose should ideally be the NOAEL.[4] A satellite group for the control and high-dose levels may be included to assess the reversibility of toxic effects after a treatment-free period (e.g., 28 days).[4]

-

Administration: The test article is administered daily via oral gavage for 90 consecutive days.[11]

-

In-Life Monitoring:

-

Clinical Signs: Daily observation.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examination prior to the study and at termination.

-

-

Clinical Pathology: Blood and urine samples are collected at termination (and potentially at an interim time point).[12][13][14] This is a critical step for detecting changes in organ function.[2]

-

Terminal Procedures:

-

Necropsy: All animals undergo a full gross necropsy.

-

Organ Weights: Key organs are weighed (e.g., brain, heart, liver, kidneys, spleen, adrenal glands).

-

Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is preserved and examined microscopically by a board-certified veterinary pathologist.[15][16] Tissues from lower-dose groups showing gross lesions or target organ toxicity at the high dose are also examined.[2][17]

-

Table 1: Summary of Repeated-Dose Toxicity Study Designs

| Parameter | Sub-chronic Study (90-Day) | Chronic Study (6-Month) |

| Species | Rodent (e.g., Rat) & Non-rodent (e.g., Dog) | Rodent (e.g., Rat) & Non-rodent (e.g., Dog) |

| Group Size | 10-20/sex/group (Rodent); 4-6/sex/group (Non-rodent) | 10-20/sex/group (Rodent); 4-6/sex/group (Non-rodent) |

| Duration | 90 days | 6 months (Rodent); 9 months (Non-rodent)[18] |

| Dose Levels | 3 + Vehicle Control | 3 + Vehicle Control |

| Key Endpoints | Clinical signs, body weight, food consumption, clinical pathology, organ weights, full histopathology. | Same as sub-chronic, with emphasis on delayed or cumulative effects.[9] |

| Purpose | Identify target organs, establish NOAEL, support early-phase clinical trials. | Support long-term clinical trials and marketing authorization.[19] |

Chronic Toxicity (6-Month or Longer Study)

Chronic toxicity studies are required to support long-term clinical trials and marketing authorization, especially for drugs intended for chronic conditions.[2][3][9] The design is similar to the sub-chronic study but extends over a longer duration (e.g., 6 months in rodents, 9 months in non-rodents) to detect cumulative or delayed toxic effects.[18]

Specialized Toxicology Assessments

Beyond general toxicity, a standard battery of tests is required to assess specific hazards like genetic damage, cancer risk, and reproductive harm.

Genotoxicity

Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[20] A standard three-test battery is typically required.

Table 2: Standard Battery of Genotoxicity Assays

| Test | Purpose | Principle |

| Ames Test | Detects gene mutations (point mutations and frameshifts) | Uses specific strains of Salmonella typhimurium that are histidine-dependent. A positive result is a significant increase in revertant colonies.[21] |

| In Vitro Chromosomal Aberration Assay | Detects structural chromosomal damage (clastogenicity) | Mammalian cells (e.g., CHO, human lymphocytes) are treated with the compound, and metaphase cells are analyzed for chromosomal breaks and rearrangements. |

| In Vivo Micronucleus Test | Detects both clastogenic and aneugenic effects | Rodents are treated with the compound, and immature erythrocytes from bone marrow or peripheral blood are analyzed for the presence of micronuclei.[21][22] |

The causality for this battery approach is rooted in covering different, complementary endpoints of genetic damage. A compound that is negative in all three assays is generally considered to have a low genotoxic risk. Positive results in any of these assays trigger further investigation and could halt development.[20]

Caption: Standard workflow for assessing genotoxicity potential.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to evaluate the tumorigenic potential of a compound after lifetime exposure.[23] These studies are typically required if the drug is intended for continuous use for six months or longer.[24]

-

Traditional Approach: Two-year bioassays in two rodent species (e.g., rat and mouse).[23][25] Groups of at least 50 animals per sex are exposed to the compound for the majority of their lifespan.[23]

-

Modern Alternatives: Regulatory agencies like the FDA now accept a 6-month study in a transgenic mouse model (e.g., rasH2) in lieu of the 2-year mouse study.[23][26] This significantly accelerates the drug development timeline.[26]

The choice of study design depends on the compound's characteristics, genotoxicity profile, and intended clinical use. A positive signal for genotoxicity strongly suggests a need for carcinogenicity testing.[24]

Reproductive and Developmental Toxicity (DART)

DART studies are essential for any drug that may be used by women or men of reproductive potential.[27] These studies evaluate the effects of the compound on all stages of reproduction.[28][29][30]

-

Segment I (Fertility and Early Embryonic Development): Assesses effects on male and female reproductive function, including mating behavior, fertility, and implantation.

-

Segment II (Embryo-Fetal Development): The compound is administered during the period of major organogenesis to assess teratogenic potential (birth defects).[31]

-

Segment III (Pre- and Postnatal Development): Assesses effects on late fetal development, parturition, lactation, and offspring viability and growth.

These studies are highly complex and must be designed in accordance with regulatory guidelines, such as those from the FDA and ICH.[27][28][29]

Key Methodologies for Data Collection and Analysis

The integrity of a toxicology program relies on robust and standardized methods for data collection and interpretation.

Clinical Pathology

Clinical pathology provides a window into the functional state of major organ systems.[14] Standard panels for hematology and clinical chemistry are analyzed at specified time points.

Table 3: Core Clinical Pathology Parameters

| Panel | Parameters |

| Hematology | Total and differential leukocyte counts, erythrocyte count, hemoglobin, hematocrit, platelet count, red blood cell indices (MCV, MCH, MCHC).[12][13] |

| Clinical Chemistry | Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin. Kidney Function: Blood urea nitrogen (BUN), creatinine. Other: Glucose, total protein, albumin, globulin, calcium, phosphorus, sodium, potassium, chloride, cholesterol.[12][13] |

| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and microscopic examination of sediment.[32] |

Histopathology

Histopathology is the microscopic examination of tissues and is the gold standard for identifying treatment-related morphological changes.[2] A systematic and well-documented process is crucial for valid interpretation.[15]

Caption: Standardized workflow for toxicologic histopathology.

Statistical Analysis

Statistical analysis is essential for determining whether observed differences between treated and control groups are scientifically meaningful.[33][34]

-

Data Types: Continuous data (e.g., body weight, organ weights, clinical chemistry) are typically analyzed using Analysis of Variance (ANOVA). If the ANOVA is significant, post-hoc tests like Dunnett's test are used to compare each treatment group to the control.

-

Significance: A p-value of <0.05 is generally considered statistically significant.[35] However, statistical significance must always be interpreted in the context of biological relevance. A dose-response relationship and the magnitude of the effect are critical considerations.[30]

-

Endpoints: Key toxicological endpoints like the NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) are determined by integrating all statistical and biological findings.[33]

Conclusion

The toxicological evaluation of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine must be a comprehensive, multi-step process that adheres to international regulatory standards and sound scientific principles. The strategy outlined in this guide—progressing from acute to chronic studies and incorporating specialized assessments for genotoxicity, carcinogenicity, and reproductive toxicity—provides a robust framework for characterizing the compound's safety profile. By focusing on the causality behind experimental design and employing self-validating protocols, researchers can generate the high-quality, interpretable data necessary to make informed decisions about the continued development of this novel entity and, ultimately, to protect human health.

References

- How is drug toxicity assessed in animal models? - Patsnap Synapse. (2025, May 27).

- Carcinogenicity Studies - IITRI.

- Guidance for Industry on Reproductive and Developmental Toxicities-Integrating Study Results To Assess Concerns; Availability - Federal Register. (2011, September 23).

- Statistical analysis and interpretation of toxicity data - Fiveable. (2025, August 15).

- Statistical analysis for toxicity studies - PMC - NIH.

- Weingand, K., Brown, G., Hall, R., Davies, D., & Gossett, K. Harmonization of Animal Clinical Pathology Testing in Toxicity and Safety Studies. Toxicological Sciences.

- Harmonization of Animal Clinical Pathology Testing in Toxicity and Safety Studies. (2026, February 8).

- Conflicting Views on Chemical Carcinogenesis Arising from the Design and Evaluation of Rodent Carcinogenicity Studies - PMC.

- S5(R3) Detection of Reproductive and Developmental Toxicity for Human - FDA. (2021, May 11).

- Rodent Carcinogenicity Bioassay: Past, Present, and Future - PubMed.

- Food and Drug Administration guidelines for reproductive toxicity testing - PubMed.

- Clinical Pathology in the National Toxicology Program - PubMed.

- A New Method for Determining Acute Toxicity in Animal Models - PMC.

- Animal and In Vitro Toxicity Testing - National Academies of Sciences, Engineering, and Medicine.

- Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns - Food and Drug Administration.

- Best practices for veterinary toxicologic clinical pathology, with emphasis on the pharmaceutical and biotechnology industries - Animal Diagnostic Lab. (2013, February 4).

- Statistical evaluation of toxicological bioassays – a review - RSC Publishing. (2014, August 8).

- The Significance of Toxicology in Drug Product Approvals - Freyr Solutions. (2024, September 20).

- Redbook 2000: IV.C.9.b. Guidelines for Developmental Toxicity Studies | FDA. (2017, November 2).

- Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC.

- Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC. (2024, May 31).

- Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations - FAO.org.

- Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | भारत.

- The Extended Statistical Analysis of Toxicity Tests Using Standardised Effect Sizes (SESs): A Comparison of Nine Published Papers | PLOS One. (2014, November 26).

- Design and Statistical Analysis of Toxicology Studies* | Basicmedical Key. (2016, October 21).

- Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds | Taconic Biosciences.

- Acute toxicity study in rodents - bienta.net.

- Acute and Repeated-Dose Toxicity Studies - Noble Life Sciences. (2021, October 3).

- Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach - PubMed. (2011, March 23).

- (PDF) Best Practices Guideline: Toxicologic Histopathology - ResearchGate. (2015, November 27).

- Toxicity, chronic - GARDP Revive.

- Reference Protocols for Toxicity Testing - NCBI.

- Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats - MDPI. (2025, May 21).

- A Standard Battery for Genotoxicity Testing of Pharmaceuticals - European Medicines Agency (EMA).

- When to Start Subchronic & Chronic Toxicology Studies | WuXi AppTec. (2024, September 4).

- Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays | Chemical Research in Toxicology - ACS Publications. (2019, June 4).

- High-throughput approaches for genotoxicity testing in drug development: recent advances - Taylor & Francis. (2016, January 11).

- Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PMC.

- Sub-Chronic Oral Toxicity Testing in Laboratory Animals - ICCF.

- Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI. (2023, March 24).

- An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models - ResearchGate. (2015, August 15).

- METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS | KNOWLEDGE - International Journal. (2023, August 18).

- b.27. sub-chronic oral toxicity test - Regulations.gov.

- Supporting Toxicology Studies - HistologiX.

- Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PubMed. (2024, October 15).

- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.

- PRECLINICAL TOXICOLOGY - Pacific BioLabs.

Sources

- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How is drug toxicity assessed in animal models? [synapse.patsnap.com]

- 3. Significance of Toxicology in Drug Approvals | Freyr [freyrsolutions.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Acute toxicity study in rodents | Bienta [bienta.net]

- 6. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content.noblelifesci.com [content.noblelifesci.com]

- 8. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. mdpi.com [mdpi.com]

- 11. iccffeed.org [iccffeed.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Clinical pathology in the National Toxicology Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. histologix.com [histologix.com]

- 17. Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toxicity, chronic – REVIVE [revive.gardp.org]

- 20. ema.europa.eu [ema.europa.eu]

- 21. tandfonline.com [tandfonline.com]

- 22. miltenyibiotec.com [miltenyibiotec.com]

- 23. iitri.org [iitri.org]

- 24. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 25. Rodent carcinogenicity bioassay: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds | Taconic Biosciences [taconic.com]

- 27. Food and Drug Administration guidelines for reproductive toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Federal Register :: Guidance for Industry on Reproductive and Developmental Toxicities-Integrating Study Results To Assess Concerns; Availability [federalregister.gov]

- 29. fda.gov [fda.gov]

- 30. fda.gov [fda.gov]

- 31. fda.gov [fda.gov]

- 32. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. fiveable.me [fiveable.me]

- 34. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Statistical evaluation of toxicological bioassays – a review - Toxicology Research (RSC Publishing) DOI:10.1039/C4TX00047A [pubs.rsc.org]

Blood-brain barrier permeability of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

Authored by: Gemini, Senior Application Scientist

Foreword

The development of centrally acting therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a complex and highly selective interface that protects the central nervous system (CNS). For any novel chemical entity (NCE) to be effective in treating neurological or psychiatric disorders, it must first overcome this barrier. This guide provides a comprehensive, multi-faceted strategy for assessing the BBB permeability of a specific molecule, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, serving as a practical case study for drug development professionals. Our approach is built on a foundation of scientific integrity, moving logically from predictive analysis to rigorous experimental validation. We eschew a simple checklist in favor of a deep dive into the causality behind our experimental choices, ensuring that the described protocols are not just followed, but understood.

Foundational Analysis: Physicochemical and In Silico Profiling

Before any resource-intensive in vitro or in vivo studies are initiated, a thorough analysis of the molecule's intrinsic properties is paramount. This initial screening provides a data-driven hypothesis on the potential CNS disposition of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine.

Physicochemical Properties Assessment

The structure of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine dictates its fundamental physicochemical properties, which are critical determinants of passive diffusion across the BBB. These properties are often evaluated against established guidelines, such as the Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5.

We can predict the key properties for our compound of interest:

| Property | Predicted Value | Implication for BBB Permeability |

| Molecular Weight (MW) | ~232.36 g/mol | Favorable. Well below the 400-500 Da threshold often associated with decreased passive diffusion across the BBB. |

| LogP (Octanol/Water Partition) | ~2.5 - 3.0 | Favorable. Indicates optimal lipophilicity. Molecules that are too hydrophilic fail to enter the lipid membrane, while those that are too lipophilic may be retained within it. |

| Topological Polar Surface Area (TPSA) | ~15.2 Ų | Highly Favorable. A TPSA of less than 60-70 Ų is strongly correlated with good BBB penetration. |

| Hydrogen Bond Donors | 1 | Favorable. Low number of H-bond donors reduces the energy penalty of desolvation required to enter the lipid bilayer of the BBB. |

| Hydrogen Bond Acceptors | 2 | Favorable. Low number of H-bond acceptors. |

| pKa | ~9.5 - 10.0 (basic amine) | Requires Consideration. At physiological pH (7.4), the molecule will be predominantly protonated (cationic). While this can limit passive diffusion, it may also enable carrier-mediated uptake. |

Expert Insight: Based purely on its physicochemical profile, (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine appears to be a strong candidate for CNS penetration via passive diffusion. Its low molecular weight, optimal lipophilicity, and very low polar surface area are all positive indicators. The basic nature of the molecule is the primary point of uncertainty, as ionization at physiological pH can reduce passive permeability but also potentially engage specific transport mechanisms.

In Silico Modeling

Computational models provide a rapid, cost-effective method for predicting BBB permeability, often expressed as LogBB (the logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood). These models range from simple quantitative structure-property relationship (QSPR) models to complex machine learning algorithms.

For our compound, a typical in silico model might predict a LogBB value between 0.0 and 0.5 , suggesting good brain penetration.

Trustworthiness Check: It is critical to understand that these are predictions, not measurements. The accuracy of in silico models is highly dependent on the training dataset used to build them. Therefore, these predictions should be used to guide, not replace, experimental work. The primary value lies in prioritizing compounds for further testing.

In Vitro Assessment: Simulating the Barrier

In vitro models provide the first experimental test of our hypothesis. They allow for the controlled investigation of two key aspects of BBB transport: passive permeability and the influence of active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay isolates passive diffusion, providing a clean, high-throughput measure of a compound's ability to cross a lipid membrane. This is a crucial first step to validate the predictions from the physicochemical analysis.

Experimental Workflow: PAMPA-BBB

Caption: A streamlined workflow for the PAMPA-BBB assay.

Detailed Protocol: PAMPA-BBB

-

Membrane Preparation: A filter donor plate (96-well format) is coated with 5 µL of a 1% (w/v) solution of porcine brain lipid dissolved in dodecane. This creates an artificial membrane that mimics the lipid environment of the BBB.[1][2]

-

Compound Preparation: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is dissolved in a phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM. High and low permeability control compounds (e.g., carbamazepine and atenolol, respectively) are prepared identically.[2]

-

Assay Assembly: The acceptor plate is filled with 300 µL of PBS (pH 7.4). The lipid-coated donor plate is then placed on top of the acceptor plate, creating a "sandwich". 150 µL of the compound solutions are added to the donor wells.[2]

-

Incubation: The sandwich plate is incubated for 4 to 18 hours at room temperature. During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.[2]

-

Quantification: After incubation, the plates are separated. The concentrations of the compound in both the donor and acceptor wells are determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

Data Analysis: The effective permeability (Pe) is calculated using the following equation:

-

Pe (cm/s) = (-V_DV_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq])

-

Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

-

Self-Validation: The integrity of the assay is confirmed by the performance of the high and low permeability controls. The results for these controls must fall within established limits for the assay to be considered valid.

Cell-Based Assays: The Role of Efflux Transporters

While PAMPA-BBB is excellent for assessing passive diffusion, it cannot account for the action of active transporters, particularly the efflux pump P-glycoprotein (P-gp, encoded by the MDR1 gene), which actively removes many xenobiotics from the brain. Cell-based assays are essential for this purpose.

MDCK-MDR1 Assay

Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp (MDR1) are an industry-standard tool. By comparing the permeability of a compound across a monolayer of these cells in both directions (apical-to-basolateral and basolateral-to-apical), we can determine if it is a substrate for P-gp.

Experimental Workflow: MDCK-MDR1 Bidirectional Transport

Caption: Parallel workflows for determining the efflux ratio.

Detailed Protocol: MDCK-MDR1 Assay

-

Cell Culture: MDCK-MDR1 cells are seeded onto Transwell inserts and cultured for 5-7 days until a confluent monolayer is formed.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates tight junctions are formed, which is essential for a valid assay.

-

Transport Study:

-

A -> B: The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

B -> A: In a separate set of wells, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.

-

-

Quantification: All samples are analyzed by LC-MS/MS to determine the concentration of the compound.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. The Efflux Ratio (ER) is then calculated as:

-

ER = Papp (B -> A) / Papp (A -> B)

-

Interpretation:

-

ER < 2: The compound is not considered a P-gp substrate.

-

ER ≥ 2: The compound is likely a P-gp substrate. The higher the ER, the more significant the efflux.

Expert Insight: For (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, its cationic nature at physiological pH makes it a potential substrate for efflux transporters. If the PAMPA-BBB assay shows high passive permeability, but the compound fails to show efficacy in vivo, P-gp mediated efflux would be a primary suspect. This assay is a critical step to de-risk that possibility.

In Vivo Validation: The Definitive Test

In vitro assays, while valuable, are simulations. The definitive assessment of BBB permeability requires in vivo studies in a living organism. These studies account for all the complex biological factors at play, including plasma protein binding, metabolism, and the true anatomical and physiological nature of the BBB.

Brain-to-Plasma Concentration Ratio (Kp)

A common method to assess the extent of brain penetration is to measure the total brain-to-plasma concentration ratio (Kp) at a steady state. However, a more informative metric is the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for plasma and brain tissue binding and better reflects the concentration of the drug available to interact with its target.

Detailed Protocol: Kp,uu Determination in Rodents

-

Dosing: (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is administered to a cohort of rodents (typically rats or mice) via a route that ensures sustained plasma concentration (e.g., intravenous infusion or multiple oral doses).

-

Sample Collection: At a time point where steady-state is assumed (e.g., 4-6 hours post-dose), animals are euthanized. A blood sample is collected (for plasma), and the brain is rapidly excised.

-

Sample Processing:

-

Plasma: Plasma is separated from the blood by centrifugation.

-

Brain: The brain is weighed and homogenized in a buffer.

-

-

Quantification: The total concentration of the compound in plasma (C_p,total) and brain homogenate (C_b,total) is determined by LC-MS/MS.

-

Fraction Unbound Measurement:

-

Plasma (fu,p): The fraction of the compound not bound to plasma proteins is determined using equilibrium dialysis.

-

Brain (fu,b): The fraction of the compound not bound to brain tissue is determined using brain homogenate equilibrium dialysis.

-

-

Data Analysis:

-

Kp = C_b,total / C_p,total

-

Kp,uu = Kp * (fu,p / fu,b)

-

Interpretation:

-

Kp,uu ≈ 1: The compound crosses the BBB by passive diffusion and is not subject to significant efflux or uptake.

-

Kp,uu > 1: The compound is likely subject to active uptake into the brain.

-

Kp,uu < 0.1: The compound is likely subject to active efflux from the brain.

Expert Insight: The Kp,uu value is one of the most powerful parameters in CNS drug discovery. For a compound like (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, a Kp,uu value near 1 would be a very strong indicator of its potential as a CNS therapeutic, confirming the positive predictions from the in silico and PAMPA data and suggesting that P-gp efflux is not a major liability.

Integrated Strategy and Decision Making

The assessment of BBB permeability is not a linear process but an integrated strategy where data from each stage informs the next. The goal is to build a comprehensive profile of the compound's ability to reach its CNS target.

Caption: A decision tree for advancing CNS drug candidates.

This guide has outlined a robust, multi-tiered approach to characterizing the BBB permeability of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine. By systematically moving from prediction to in vitro and in vivo validation, researchers can build a comprehensive data package, enabling informed decisions and increasing the probability of success in the challenging field of CNS drug development.

References

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from [Link]

-

Bicker, J., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Future Medicinal Chemistry, 16(12), 849-862. Retrieved from [Link]

-

Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

-

Pion Inc. (2024, January 30). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. Retrieved from [Link]

-

Tóth, G., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products, 76(4), 659-667. Retrieved from [Link]

-

Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

Sources

In Vitro Metabolic Profiling of (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine: A Technical Guide to Human Liver Microsome Assays

Executive Summary

The accurate prediction of human hepatic clearance ( CLH ) is a foundational pillar of modern drug discovery. For basic, lipophilic amines containing alicyclic rings—such as (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine —evaluating metabolic stability in Human Liver Microsomes (HLM) is critical for predicting first-pass metabolism, half-life, and oral bioavailability[1]. This technical whitepaper provides an authoritative, step-by-step framework for assessing the intrinsic clearance ( CLint ) and metabolic liabilities of this specific chiral diamine. By synthesizing quantum mechanical insights into cytochrome P450 (CYP450) catalysis with field-proven in vitro methodologies, this guide serves as a comprehensive blueprint for drug development professionals.

Mechanistic Rationale: Structural Liability Analysis